2-(4-Bromo-2-fluorophenyl)acetamide CAS number and identifiers
2-(4-Bromo-2-fluorophenyl)acetamide CAS number and identifiers
An In-depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)acetamide and Its Isomers: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(4-Bromo-2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. A critical challenge in the study of this molecule is the potential for nomenclatural ambiguity. This guide will first address the most logical interpretation of the requested structure, then provide a detailed examination of its synthesis and properties. Furthermore, to ensure a thorough understanding of the chemical landscape, a comparative analysis of its prominent and well-documented isomer, N-(4-Bromo-2-fluorophenyl)acetamide, is included. This dual-focus approach is designed to equip researchers, scientists, and drug development professionals with the detailed, actionable information necessary for their work.
Part 1: Nomenclature and Structural Clarification
The name "2-(4-Bromo-2-fluorophenyl)acetamide" designates an acetamide molecule where the substituted phenyl ring is attached to the second carbon of the acetamide backbone. This structure is chemically derived from the corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenyl)acetic acid. It is crucial to distinguish this from its structural isomer, N-(4-Bromo-2-fluorophenyl)acetamide, where the substituted phenyl ring is bonded to the nitrogen atom of the acetamide group. This guide will primarily focus on the former, while also providing detailed information on the latter due to its more extensive documentation in chemical literature.
Part 2: The Target Compound: 2-(4-Bromo-2-fluorophenyl)acetamide
While not extensively cataloged with a dedicated CAS number, 2-(4-Bromo-2-fluorophenyl)acetamide is a synthetically accessible and potentially valuable research chemical. Its properties and synthesis are detailed below.
Identifiers and Physicochemical Properties
The following table summarizes the key identifiers and predicted physicochemical properties for 2-(4-Bromo-2-fluorophenyl)acetamide.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Bromo-2-fluorophenyl)acetamide | - |
| Molecular Formula | C₈H₇BrFNO | - |
| Molecular Weight | 232.05 g/mol | - |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)CC(=O)N | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not assigned | - |
| Predicted XlogP | ~1.9 | - |
| Predicted Melting Point | (Predicted) | - |
| Predicted Boiling Point | (Predicted) | - |
Proposed Synthesis Protocol
The most direct and reliable synthesis of 2-(4-Bromo-2-fluorophenyl)acetamide proceeds from its corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenyl)acetic acid, which is commercially available[1]. The conversion of a carboxylic acid to a primary amide can be achieved through several robust methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Reaction Scheme:
Caption: Synthesis workflow for 2-(4-Bromo-2-fluorophenyl)acetamide.
Step-by-Step Methodology:
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Activation of the Carboxylic Acid:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-(4-Bromo-2-fluorophenyl)acetic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
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Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
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-
Amination of the Acyl Chloride:
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Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
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Cool the solution to 0°C.
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Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) or bubble anhydrous ammonia gas through the solution. This step is highly exothermic and should be performed with caution.
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Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours.
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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The crude 2-(4-Bromo-2-fluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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Potential Applications in Drug Discovery
Phenylacetamide derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities[2]. The presence of a bromine atom and a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions. This scaffold could be explored for its potential as an anticancer, anti-inflammatory, or central nervous system-acting agent.
Part 3: The Key Isomer: N-(4-Bromo-2-fluorophenyl)acetamide
This isomer, with the CAS number 326-66-9, is well-documented and commercially available[3][4].
Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | N-(4-Bromo-2-fluorophenyl)acetamide | [4] |
| Molecular Formula | C₈H₇BrFNO | [4] |
| Molecular Weight | 232.05 g/mol | [4] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [4] |
| InChI Key | BCYGKMDWQBWUSC-UHFFFAOYSA-N | [4] |
| CAS Number | 326-66-9 | [3][4] |
| Melting Point | (Not available) | |
| Boiling Point | (Not available) | |
| Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [3][4] |
Synthesis Protocol
The synthesis of N-(4-Bromo-2-fluorophenyl)acetamide is typically achieved through the acylation of 4-bromo-2-fluoroaniline.
Reaction Scheme:
Caption: Synthesis workflow for N-(4-Bromo-2-fluorophenyl)acetamide.
Step-by-Step Methodology:
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Reaction Setup:
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In a round-bottom flask, dissolve 1 equivalent of 4-bromo-2-fluoroaniline in an anhydrous solvent like DCM or THF.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
-
Acylation:
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Part 4: Safety and Handling
For both 2-(4-Bromo-2-fluorophenyl)acetamide and its N-substituted isomer, appropriate safety precautions should be taken. Based on the safety data for related compounds, the following GHS hazard statements may apply[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[5][6].
-
Avoid inhalation of dust or vapors[5].
-
Avoid contact with skin and eyes[6].
-
Wash hands thoroughly after handling.
Part 5: Conclusion
This technical guide has provided a detailed examination of 2-(4-Bromo-2-fluorophenyl)acetamide and its key isomer, N-(4-Bromo-2-fluorophenyl)acetamide. By addressing the initial nomenclatural ambiguity and presenting a plausible synthetic route for the target compound alongside data for its well-documented isomer, this guide offers a comprehensive resource for researchers. The potential of these fluorinated and brominated phenylacetamides as scaffolds in drug discovery warrants further investigation, and the protocols and data presented herein provide a solid foundation for such endeavors.
References
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Pharmaffiliates. (n.d.). N-(4-Bromo-2-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). Acetamide, N-(4-bromophenyl)-2-fluoro-. Retrieved February 17, 2026, from [Link]
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PubChemLite. (n.d.). 2-bromo-2-(4-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved February 17, 2026, from [Link]
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Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]
- Jun, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic letters, 23(8), 3110–3114.
- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14502–14510.
- Singh, R. P., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(39), 15264–15267.
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Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]
- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1886.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 17, 2026, from [Link]
- El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
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